N'-(1,3-benzodioxol-5-ylmethylene)-3-(4-methyl-1-piperazinyl)propanohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N'-(1,3-benzodioxol-5-ylmethylene)-3-(4-methyl-1-piperazinyl)propanohydrazide often involves multiple steps, including condensation, oxidation, and reductive amination processes. For instance, compounds derived from 2,3-dihydro-(1,4-benzodioxin-5-yl)piperazine and benzo[b]thiophene have been synthesized with various substituents to obtain new drugs (Silanes et al., 2004).
Molecular Structure Analysis
The molecular structure of related compounds shows significant variation in molecular conformations and intermolecular interactions. For instance, certain benzodioxolylmethyl-piperazine derivatives adopt very similar molecular conformations, but their intermolecular interactions differ significantly (Mahesha et al., 2019).
Chemical Reactions and Properties
Compounds in this class show a variety of chemical reactions and properties. For example, the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates distinct conformational states and binding interactions with receptors (Shim et al., 2002).
Physical Properties Analysis
The physical properties of such compounds are often influenced by their molecular structure and intermolecular interactions. For instance, different halogen substitutions can impact the formation of hydrogen bonds and overall structure (Mahesha et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization Studies
One study focused on the synthesis of ordered polymers through direct polycondensation involving similar structural motifs. Researchers demonstrated the feasibility of forming ordered polymers from nonsymmetric monomers, highlighting the compound's role in advancing polymer chemistry (Yu, Seino, & Ueda, 1999).
Drug Metabolism and Enzymatic Interactions
Another research area explored the oxidative metabolism of structurally related novel antidepressants, identifying the enzymes involved in their metabolic pathways. This study contributes to our understanding of how such compounds are processed in the body, potentially informing the development of new therapeutic agents (Hvenegaard et al., 2012).
Apoptosis Induction and Cancer Therapy
Research on substituted N'-(2-oxoindolin-3-ylidene)benzohydrazides, which share a functional relationship with the target compound, has identified potent inducers of apoptosis. These findings are significant for cancer therapy, as they point to potential compounds that can effectively trigger cancer cell death (Sirisoma et al., 2009).
Molecular Interaction Studies
Investigations into the molecular interactions of antagonist compounds with receptors offer insights into the structural requirements for binding and activity. Such studies are crucial for drug design, particularly in understanding how modifications to the compound's structure affect its therapeutic potential (Shim et al., 2002).
Adsorption Behavior and Reactivity
The reactivity properties and adsorption behavior of triazole derivatives, closely related to the compound , have been explored through DFT and MD simulation studies. These findings provide valuable insights into the chemical properties and stability of such compounds, which are relevant for pharmaceutical applications (Al-Ghulikah et al., 2021).
Eigenschaften
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-19-6-8-20(9-7-19)5-4-16(21)18-17-11-13-2-3-14-15(10-13)23-12-22-14/h2-3,10-11H,4-9,12H2,1H3,(H,18,21)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXUDJSEYYVMB-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CCC(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-(4-methylpiperazin-1-yl)propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.